STn Epitope N-Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

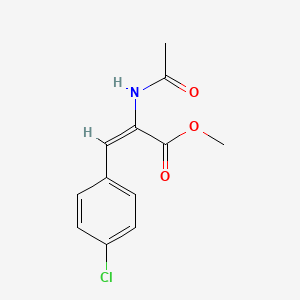

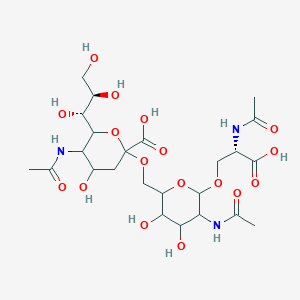

STn Epitope N-Acetate is a cancer-associated carbohydrate antigen . It is a short O-glycan containing a sialic acid residue α2,6-linked to GalNAcα-O-Ser/Thr . The major glycoprotein carrying the STn epitope is shown to be the integrin β1 subunit .

Synthesis Analysis

The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I . This enzyme competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans . Overexpression of this enzyme leads to the expected expression of cell surface STn epitopes .Chemical Reactions Analysis

Overexpression of ST6GalNAc I leads to a major change of the O-glycosylation of the integrin β1 chain . This in turn impairs the integrin-mediated signaling and leads to major alterations in morphology and cell behavior .Physical And Chemical Properties Analysis

This compound is an off-white amorphous solid . It is soluble in warm methanol and water . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere .Scientific Research Applications

Nanocarrier Design for Tumor Therapy

STn Epitope N-Acetate plays a role in the design of nanocarriers for tumor therapy, emphasizing the overcoming of physiological and pathological barriers in vivo for efficient drug delivery. Nanocarriers face challenges such as low transport efficiency due to in vivo barriers and the complexity of tumor stroma, which obstructs therapy. Innovative Nanoscale Drug Delivery Systems (NDDS) designs are proposed to navigate these barriers and remodel tumor stroma for effective treatment. The review by Liu et al. provides guidelines for optimizing NDDS design to enhance tumor therapy outcomes (Liu et al., 2017).

Psychiatry: Antioxidant and Neuroprotective Effects

In psychiatry, the antioxidant and neuroprotective effects of compounds related to this compound, such as N-acetylcysteine (NAC), have been investigated. NAC shows promise in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways, beyond its role as an antioxidant precursor. Dean et al. review the therapeutic potential of NAC in addiction, compulsive disorders, schizophrenia, and bipolar disorder, highlighting its broad applicability in psychiatric treatment (Dean et al., 2011).

Vaccine Design: Immunoinformatics and Epitope Prediction

This compound's application extends to vaccine design, where immunoinformatics approaches are utilized to predict immunogenic T cell epitope peptides. These predictions support the development of epitope-based vaccines against cancer. Iurescia et al. discuss the combination of bioinformatics and experimental studies for creating synthetic mini-genes for vaccines, emphasizing the role of epitope prediction in enhancing vaccine efficacy against B-cell lymphoma (Iurescia et al., 2012).

Mechanism of Action

Target of Action

STn Epitope N-Acetate is a cancer-associated carbohydrate antigen . The primary targets of this compound are the cells that express this antigen, which are typically cancer cells . These antigens appear as clusters of glycopeptide repeating units .

Mode of Action

The this compound interacts with its targets by binding to the cancer-associated carbohydrate antigens expressed on the surface of cancer cells . This interaction can trigger an immune response, making it a potential target for immunotherapy .

Biochemical Pathways

It is known that the presence of this compound can alter the glycosylation patterns of cancer cells . This alteration can affect various cellular processes, including cell adhesion and metastatic spread .

Result of Action

The binding of this compound to its target antigens on cancer cells can trigger an immune response . This can lead to the destruction of the cancer cells, thereby inhibiting the progression of the disease . Furthermore, the altered glycosylation patterns caused by STn Epitope N

Future Directions

The future development of more successful anti-STn immunotherapy strategies is warranted by the knowledge arising from novel immunotherapies targeting other carbohydrate antigens and STn carrier proteins, such as MUC1 . The ability of Tn and STn to promote self-interactions may be important for understanding their possible molecular roles for initiating oncogenic pathways leading to many types of cancers .

Biochemical Analysis

Biochemical Properties

STn Epitope N-Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I . This enzyme competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The expression of STn epitopes on β1 integrin alters epithelial cell phenotype, proliferation, and haptotaxis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well known. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O17/c1-8(29)25-11(21(37)38)6-41-22-16(27-10(3)31)19(36)18(35)14(43-22)7-42-24(23(39)40)4-12(32)15(26-9(2)30)20(44-24)17(34)13(33)5-28/h11-20,22,28,32-36H,4-7H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)(H,37,38)(H,39,40)/t11-,12?,13+,14?,15?,16?,17+,18?,19?,20?,22?,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQCCEVOMHPMKD-JTEWIGCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)NC(=O)C)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC[C@@H](C(=O)O)NC(=O)C)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)